molecular formula C13H14N2OS B2410503 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 313505-09-8

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2410503
CAS No.: 313505-09-8
M. Wt: 246.33
InChI Key: SIUNYNHJCCFZBD-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is an organic compound with a complex structure that includes a thiazole ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 3,4-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential in modulating enzyme activity and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethylphenyl)acetamide
  • N-(3,4-Dimethylphenyl)cyclohexanecarboxamide
  • 3,4-Dimethylacetanilide

Uniqueness

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide is unique due to the presence of both a thiazole ring and a dimethylphenyl group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to similar compounds .

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-8-4-5-11(6-9(8)2)12-7-17-13(15-12)14-10(3)16/h4-7H,1-3H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIUNYNHJCCFZBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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